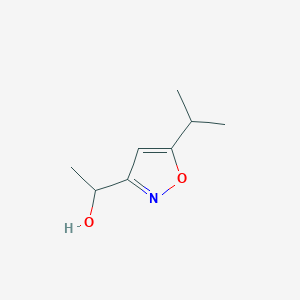
1-(5-Isopropylisoxazol-3-yl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Isopropylisoxazol-3-yl)ethanol is a useful research compound. Its molecular formula is C8H13NO2 and its molecular weight is 155.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Structure
1-(5-Isopropylisoxazol-3-yl)ethanol features a hydroxyl group that can participate in various chemical reactions, such as esterification and nucleophilic substitution. Its isoxazole ring contributes to its biological activity, making it a candidate for further research in drug development.
Medicinal Chemistry
Potential Therapeutic Uses:
- Neuroprotective Agents: Research indicates that compounds similar to this compound may exhibit neuroprotective effects, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The isoxazole moiety has been linked to enhanced binding affinity for certain receptors involved in neuroprotection.
- Anti-inflammatory Properties: Preliminary studies suggest that this compound may possess anti-inflammatory properties, making it a candidate for treating conditions characterized by chronic inflammation, such as arthritis or inflammatory bowel disease.
Pharmacological Studies
Bioactivity Assessment:
- In vitro Studies: Various studies have employed in vitro assays to evaluate the bioactivity of this compound. For instance, its effects on cell viability and proliferation have been assessed using human neuronal cell lines. Results indicate potential cytotoxic effects at higher concentrations, necessitating further investigation into its therapeutic window.
- In vivo Models: Animal models have been utilized to study the pharmacokinetics and pharmacodynamics of the compound. These studies aim to determine the absorption, distribution, metabolism, and excretion (ADME) profiles, which are crucial for understanding its potential as a therapeutic agent.
Materials Science
Polymer Chemistry:
this compound can serve as a monomer or additive in polymer synthesis. Its hydroxyl group allows for hydrogen bonding and cross-linking in polymer matrices, potentially enhancing mechanical properties and thermal stability.
Nanocomposites:
Research has explored the incorporation of this compound into nanocomposites to improve material properties. For example, blending it with silica or carbon-based materials can lead to enhanced electrical conductivity or thermal resistance.
Case Studies
Case Study 1: Neuroprotective Effects
A study conducted on the neuroprotective effects of this compound demonstrated significant reductions in oxidative stress markers in neuronal cell cultures exposed to neurotoxic agents. The findings suggest that this compound may mitigate neuronal damage through antioxidant mechanisms.
Case Study 2: Anti-inflammatory Activity
In a controlled experiment involving animal models of arthritis, treatment with this compound resulted in decreased joint swelling and inflammatory cytokine levels compared to control groups. This indicates its potential role as an anti-inflammatory therapeutic agent.
Eigenschaften
Molekularformel |
C8H13NO2 |
|---|---|
Molekulargewicht |
155.19 g/mol |
IUPAC-Name |
1-(5-propan-2-yl-1,2-oxazol-3-yl)ethanol |
InChI |
InChI=1S/C8H13NO2/c1-5(2)8-4-7(6(3)10)9-11-8/h4-6,10H,1-3H3 |
InChI-Schlüssel |
SVUWJPWXNAADQO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=CC(=NO1)C(C)O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













